molecular formula C8H10N2O B13165434 3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one

3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one

Cat. No.: B13165434
M. Wt: 150.18 g/mol
InChI Key: DWXIZNAAYZDSJP-UHFFFAOYSA-N
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Description

3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridine ring with an amino group and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an appropriate aldehyde with an amine and a β-keto ester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine or dihydropyridine derivatives.

Scientific Research Applications

3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one: shares similarities with other heterocyclic compounds such as:

Uniqueness

  • The presence of both an amino group and a prop-2-en-1-yl substituent makes this compound unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activities.

Biological Activity

3-Amino-1-(prop-2-en-1-yl)-1,4-dihydropyridin-4-one is a member of the 1,4-dihydropyridine (DHP) family, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis methodologies.

The chemical structure and properties of this compound are summarized below:

PropertyValue
Common Name This compound
CAS Number 1546558-65-9
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol

Antimicrobial Activity

Research has demonstrated that various DHP derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain DHP derivatives inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, with some fungi being affected at lower concentrations (25–50 µg/mL) .

Anticancer Activity

The anticancer potential of DHP derivatives has been explored extensively. A study evaluated the effects of various DHP compounds against cancer cell lines and found that they exhibited cytotoxic effects. Notably, some compounds were effective against resistant strains of Mycobacterium tuberculosis at very low concentrations (3.1 µg/mL) . The mechanism appears to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

DHP derivatives have also shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, a study highlighted the analgesic properties of DHP derivatives in vivo, demonstrating significant pain relief comparable to established NSAIDs like diclofenac .

Case Studies

Several case studies have illustrated the efficacy of DHP derivatives in clinical settings:

  • Antimicrobial Efficacy : A compound structurally related to this compound was tested against a panel of bacterial strains. Results indicated effective inhibition at concentrations as low as 25 µg/mL for certain pathogens .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving multiple DHP derivatives, one compound demonstrated over 80% cytotoxicity against human cancer cell lines (e.g., H460 and A549) at concentrations under 10 µg/mL .
  • Analgesic Activity : In vivo testing showed that specific DHP derivatives significantly reduced pain response in animal models, suggesting potential for development into therapeutic agents for pain management .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-amino-1-prop-2-enylpyridin-4-one

InChI

InChI=1S/C8H10N2O/c1-2-4-10-5-3-8(11)7(9)6-10/h2-3,5-6H,1,4,9H2

InChI Key

DWXIZNAAYZDSJP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=O)C(=C1)N

Origin of Product

United States

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